molecular formula C19H20Cl4N6O B2960965 N2,N4-bis(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride CAS No. 1179475-75-2

N2,N4-bis(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride

Cat. No.: B2960965
CAS No.: 1179475-75-2
M. Wt: 490.21
InChI Key: RZAFFRUBKRWIJY-UHFFFAOYSA-N
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Description

N2,N4-bis(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride is a triazine derivative featuring:

  • A morpholine substituent at the 6-position, enhancing solubility via hydrogen bonding and polarity.
  • Dihydrochloride salt form, improving aqueous solubility and stability compared to the free base.

This compound is structurally related to agrochemicals and pharmaceuticals, with substituents tailored for specific interactions (e.g., enzyme inhibition or receptor binding) .

Properties

IUPAC Name

2-N,4-N-bis(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N6O.2ClH/c20-13-1-5-15(6-2-13)22-17-24-18(23-16-7-3-14(21)4-8-16)26-19(25-17)27-9-11-28-12-10-27;;/h1-8H,9-12H2,(H2,22,23,24,25,26);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAFFRUBKRWIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2,N4-bis(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and reports.

Structure and Properties

The compound features a triazine core with two 4-chlorophenyl groups and a morpholino substituent. Its molecular formula is C19H20Cl2N6C_{19}H_{20}Cl_2N_6, and it has a molecular weight of approximately 407.31 g/mol. The presence of the morpholino group enhances its solubility and biological interactions.

PropertyValue
Molecular FormulaC19H20Cl2N6
Molecular Weight407.31 g/mol
CAS Number310457-39-7

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and receptors that are crucial in cancer progression and other diseases. For example, it exhibits inhibitory effects on:

  • DNA Topoisomerase IIα : Critical for DNA replication and transcription.
  • Carbonic Anhydrases : Involved in regulating pH and fluid balance.
  • Various Kinases : Key players in signal transduction pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB231) and prostate cancer cells. The selectivity of the compound for cancer cells over non-cancerous cells suggests a promising therapeutic index.

Antimicrobial Properties

Research indicates that this compound also possesses antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition at relatively low concentrations.

Case Studies

  • Anticancer Study : A study evaluated the compound's effects on MDA-MB231 breast cancer cells, revealing an IC50 value lower than that of standard chemotherapy agents. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
  • Antimicrobial Evaluation : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study FocusBiological ActivityKey Findings
AnticancerCell ProliferationSignificant inhibition in MDA-MB231 cells
AntimicrobialBacterial GrowthEffective against multiple bacterial strains
Enzyme InhibitionTopoisomerasesInhibitory effects on DNA topoisomerase IIα

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

Table 1: Key Structural and Functional Differences
Compound Name (CAS) Substituents (Positions) Molecular Weight Salt Form Key Features Potential Applications
Target Compound (Unspecified CAS) N2,N4: 4-chlorophenyl; 6: morpholine ~490.2 (estimated) Dihydrochloride Electron-withdrawing Cl groups; morpholine enhances solubility Pharmaceuticals (e.g., kinase inhibitors)
N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride (1217104-47-6) N2,N4: 4-ethylphenyl; 6: morpholine 441.0 Hydrochloride Ethyl groups increase hydrophobicity; weaker electron-withdrawing effects Agrochemicals (herbicides)
N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride (1215562-63-2) N2,N4: 2-chlorophenyl; 6: morpholine 490.2 Dihydrochloride Ortho-Cl substituents introduce steric hindrance; reduced planarity Research chemicals (steric probes)
N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride (1179411-52-9) N2,N4: 3,4-dimethylphenyl; 6: morpholine 477.4 Dihydrochloride Methyl groups donate electrons; enhanced lipophilicity Material science (graphene interactions)
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine (4514-53-8) 6: 4-chlorophenyl; N2,N4: NH2 237.7 Free base Simpler structure; lacks morpholine and dihydrochloride Pharmaceutical intermediates

Impact of Substituent Position and Electronic Effects

  • 4-Chlorophenyl vs. 2-Chlorophenyl: 4-Chloro (para): Allows planar molecular geometry, optimizing π-π interactions with aromatic residues in biological targets .
  • Chlorine vs. Ethyl/Methyl Groups :

    • Chlorine’s electron-withdrawing nature polarizes the triazine core, enhancing electrophilicity and reactivity in nucleophilic environments.
    • Ethyl/methyl groups are electron-donating , increasing hydrophobicity and altering metabolic stability .
  • Morpholine vs. Other Amines :

    • Morpholine’s oxygen atom enables hydrogen bonding , improving solubility and target engagement compared to aliphatic amines (e.g., diethylamine in ) .

Salt Form and Solubility

  • Dihydrochloride vs. Hydrochloride: The dihydrochloride form of the target compound likely offers higher aqueous solubility than mono-hydrochloride derivatives (e.g., CAS 1217104-47-6), critical for bioavailability in pharmaceuticals .

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